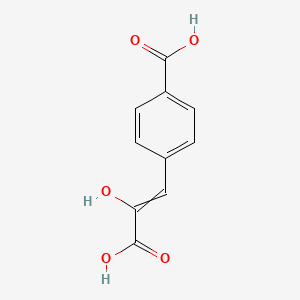![molecular formula C19H39O4PS2 B14282469 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid CAS No. 123335-29-5](/img/structure/B14282469.png)
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid is an organophosphorus compound that features a phosphorothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid typically involves the following steps:
Formation of the Phosphorothioate Group: The initial step involves the reaction of phosphorus trichloride with 2-methylpropanol to form bis(2-methylpropoxy)phosphorothioic chloride.
Thioether Formation: The bis(2-methylpropoxy)phosphorothioic chloride is then reacted with 11-mercaptoundecanoic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phosphorothioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid involves its interaction with molecular targets such as enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is particularly relevant in the inhibition of phosphatases, where the compound mimics the natural substrate and forms a stable complex with the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}decanoic acid: Similar structure but with a shorter carbon chain.
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}dodecanoic acid: Similar structure but with a longer carbon chain.
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}octanoic acid: Similar structure but with a significantly shorter carbon chain.
Uniqueness
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid is unique due to its specific carbon chain length, which affects its solubility, reactivity, and interaction with biological targets. The presence of the phosphorothioate group also imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
123335-29-5 |
|---|---|
Fórmula molecular |
C19H39O4PS2 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
11-[bis(2-methylpropoxy)phosphinothioylsulfanyl]undecanoic acid |
InChI |
InChI=1S/C19H39O4PS2/c1-17(2)15-22-24(25,23-16-18(3)4)26-14-12-10-8-6-5-7-9-11-13-19(20)21/h17-18H,5-16H2,1-4H3,(H,20,21) |
Clave InChI |
ROHQVVNVGDOTBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=S)(OCC(C)C)SCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)


![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)

![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
